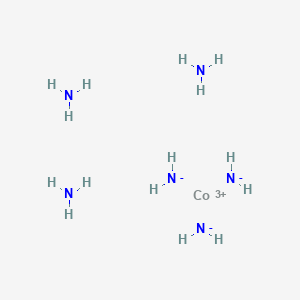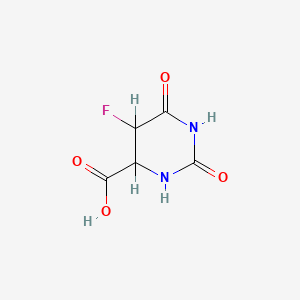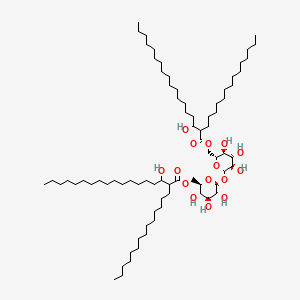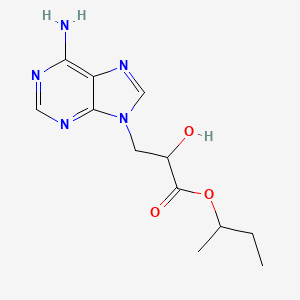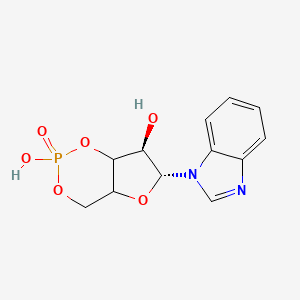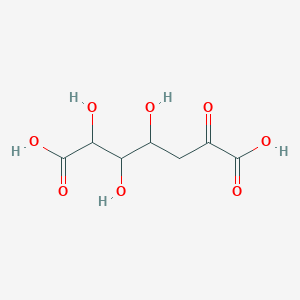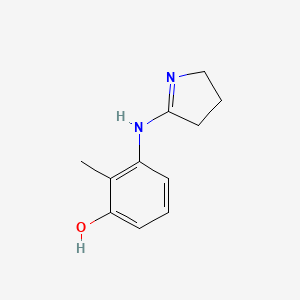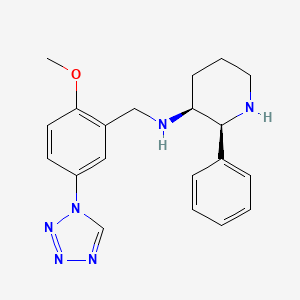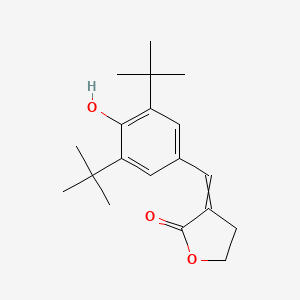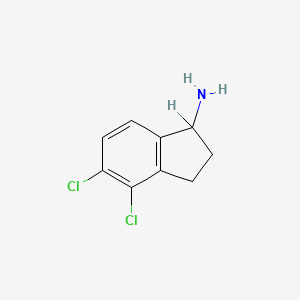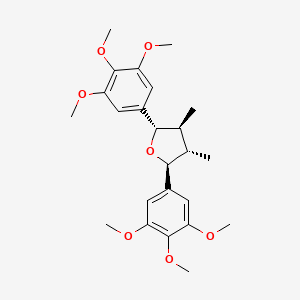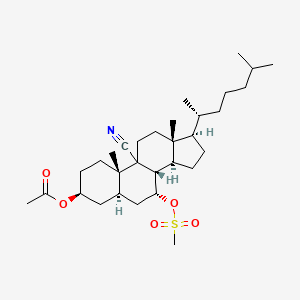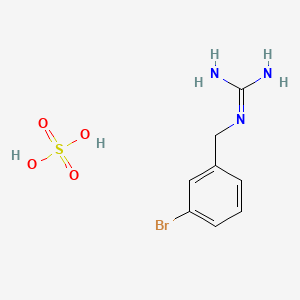
3-Bromobenzylguanidinium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzylguanidinium sulphate is a compound that likely combines the structural features of guanidinium cations with a bromobenzyl group, and is associated with sulphate anions. Guanidinium salts are known for their diverse applications in chemistry, ranging from their use in ionic liquids to their role as starting materials in synthesis and catalysis.
Synthesis Analysis
Synthesis of guanidinium-based compounds generally involves the interaction of guanidine or its derivatives with suitable alkylating agents followed by the introduction of anions such as sulphate. For example, a related compound, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO4), was synthesized for use in catalysis, demonstrating the versatility of guanidinium salts in chemical synthesis (Subodh Kumar et al., 2014).
Molecular Structure Analysis
Guanidinium salts typically exhibit strong hydrogen bonding interactions due to the guanidinium cation. The molecular structure is stabilized by these interactions, which can significantly influence their physical and chemical properties. For instance, the study of aminoguanidinium sulfite monohydrate revealed a complex hydrogen bond network stabilizing its structure (R. Khoma et al., 2013).
Chemical Reactions and Properties
Guanidinium salts participate in a variety of chemical reactions, serving as catalysts, reagents, or substrates. The palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides is an example of the chemical versatility of bromobenzyl-containing compounds (Jianyou Mao et al., 2014).
Wissenschaftliche Forschungsanwendungen
Analytical and Biochemical Applications
In the domain of analytical chemistry, compounds similar to 3-Bromobenzylguanidinium sulphate are often explored for their antioxidant properties and their role in biochemical assays. For instance, methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, rely on specific chemical interactions that compounds like 3-Bromobenzylguanidinium sulphate might participate in due to their structural or functional properties (Munteanu & Apetrei, 2021). These assays are crucial for assessing the kinetics or reaching the equilibrium state based on spectrophotometry, which could be an area where 3-Bromobenzylguanidinium sulphate finds application, either as a reagent or a subject of study.
Environmental Science and Pollution Treatment
In environmental science, the study of adsorbents for pollutant removal from water highlights the potential use of various compounds in treating water contaminants. Research on using alum sludge, a byproduct of water treatment processes involving aluminium sulphate, for phosphorus removal showcases the broader category of sulphate-based compounds in environmental remediation efforts (Muisa et al., 2020). Given the structural specificity and potential reactivity of 3-Bromobenzylguanidinium sulphate, similar investigative pathways could explore its efficacy in binding or removing specific pollutants.
Material Science and Engineering
The review of metal sulphide precipitation and its applications across various industries, including effluent treatment and hydrometallurgical processes, provides insight into how sulphate compounds contribute to material science and engineering (Lewis, 2010). Although 3-Bromobenzylguanidinium sulphate is not directly mentioned, the principles surrounding the use of sulphates in precipitating metals from solutions could inform research into the compound's potential applications in similar processes or as a catalyst in synthesizing new materials.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZDMLFJVXWBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylguanidinium sulphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)
